2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(2-nitrophenyl)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-6-5-8-14-18(12)29-21(24)17-16(13-7-3-4-9-15(13)23(25)26)20(28-19(14)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGKBTXNHXFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the aromatic ring using a nitrating agent like nitric acid.
Attachment of the methoxyethylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using a reagent like 2-methoxyethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformations .
Scientific Research Applications
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an anti-inflammatory or antimicrobial agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell growth, thereby exerting its anti-cancer effects. The pathways involved often include signal transduction pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability and π-π stacking interactions compared to 4-nitrophenyl (FNO2) or furan substituents (3b) .
- Methyl Group at Position 6 : Similar to 3b, the 6-methyl group could sterically shield the chromen-4-one core, reducing undesired metabolic oxidation .
Fluorescence Sensing
Analog FNO2 exhibits selective fluorescence quenching for Fe³⁺ due to nitro group-mediated electron transfer . The target’s 2-nitrophenyl group may similarly enable metal ion sensing but with altered selectivity due to the ortho-nitro configuration.
Antimicrobial Activity
Compound 13 (2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one) shows potent antifungal activity (MIC = 6.25 μg/mL) against Botrytis fabae and Fusarium oxysporum .
Anticancer Activity
Furo[3,2-c]chromen-4-ones with aryl substituents (e.g., 6-phenyl) exhibit IC₅₀ values <10 μM against colon (HCT-15) and breast (SK-BR-3) cancer cells . The 2-nitrophenyl group in the target compound may synergize with the methyl group to enhance DNA intercalation or topoisomerase inhibition.
Biological Activity
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromene class. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The structure features a furochromene core substituted with a methoxyethylamino group and a nitrophenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O6 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 923140-33-4 |
Antimicrobial Activity
Research indicates that compounds in the furochromene class exhibit antimicrobial properties. A study evaluating various derivatives found that modifications to the core structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is particularly notable for increasing potency against specific bacterial strains.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.
Anticancer Properties
Several studies have explored the anticancer effects of this compound. Research has indicated that it can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspase pathways.
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several furochromene derivatives, including this compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups. This supports its potential application in treating inflammatory diseases.
- Cancer Cell Line Evaluation : In vitro assays conducted on HeLa and MCF-7 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at micromolar concentrations.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- DNA Interaction : It could bind to DNA or proteins, disrupting cellular functions and inducing apoptosis.
- ROS Generation : Its structure may facilitate ROS production, contributing to both antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key variables affecting yield include temperature, solvent polarity, and catalyst selection. For example, in analogous chromenone derivatives, optimization of reaction time (e.g., 48–72 hours under reflux) and use of polar aprotic solvents (e.g., DMF or DMSO) can enhance intermediate stability . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography (as in ) provides definitive confirmation of the 3D structure, particularly for verifying substituent positions in the furochromenone core . For nitro group orientation, IR spectroscopy can identify characteristic NO stretching vibrations (1520–1350 cm) .
Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–6 months. Monitor degradation via HPLC-UV or LC-MS, focusing on peaks corresponding to hydrolyzed or oxidized byproducts. ’s framework for studying abiotic transformations in environmental compartments can be adapted for laboratory stability testing .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?
- Methodological Answer : Adopt a split-plot design (as in ) to account for hierarchical variables. For example:
- Main plots : Dose concentrations (e.g., 1 nM–100 µM).
- Subplots : Cell lines or model organisms.
- Sub-subplots : Timepoints for activity measurement.
Use ANOVA with post-hoc Tukey tests to analyze interactions between variables. Replicates (n ≥ 4) and blinded data collection are critical to reduce bias .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
Meta-analysis : Pool data from multiple studies and apply random-effects models to account for heterogeneity.
Source validation : Cross-check assay conditions (e.g., pH, serum concentration) that may alter compound efficacy.
Dose-response recalibration : Use Hill slope analysis to compare EC values under standardized conditions.
Refer to ’s approach for evaluating ecological risks under variable stressors to contextualize biological variability .
Q. How can computational modeling predict the compound’s interaction with target proteins, and what validation steps are required?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the nitro group’s electrostatic interactions and the methoxyethylamino side chain’s flexibility.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Experimental validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. ’s use of crystallographic data for structural validation is a benchmark for accuracy .
Q. What methodologies are suitable for studying the compound’s environmental fate and transformation products?
- Methodological Answer :
- Abiotic studies : Expose the compound to UV light (simulating sunlight) in aqueous buffers at pH 5–8. Monitor degradation via LC-QTOF-MS to identify nitro-reduction or ring-opening products.
- Biotic studies : Use soil or sediment microcosms to assess microbial metabolism. Apply stable isotope probing (SIP) with -labeled compound to track incorporation into biomass.
This approach aligns with ’s framework for evaluating environmental-chemical properties .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data (e.g., conflicting NMR assignments) for this compound?
- Methodological Answer :
Repetition under controlled conditions : Acquire NMR spectra at identical temperatures (e.g., 298 K) and solvent systems (e.g., CDCl vs. DMSO-d).
2D NMR correlation : Use HSQC and HMBC to resolve ambiguous proton-carbon assignments, particularly for overlapping aromatic signals.
Cross-laboratory validation : Share samples with independent labs for spectral replication. ’s multi-software approach (Bruker SMART/SAINT) ensures data consistency .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data with non-linear trends?
- Methodological Answer :
- Four-parameter logistic (4PL) model : Fit dose-response curves using Equation: .
- Bootstrapping : Generate 95% confidence intervals for EC values (n = 10,000 iterations).
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
’s randomized block design provides a template for managing variability in toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
